(2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
(2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
It’s known that the compound contains a 1h-imidazol-2-yl group, which is often involved in hydrogen bonding and π-π stacking interactions with target proteins . These interactions can alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation
Pharmacokinetics
The presence of the 2,3-dimethoxyphenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
Compounds with similar structures have been found to exert various biological effects, including anti-inflammatory, antioxidant, and anticancer activities
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability could be affected by hydrolysis under certain pH conditions . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-7-3-6-14(16(15)24-2)17(22)21-10-9-20-18(21)25-12-13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSURGSAIWBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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